molecular formula C22H16N6O2S B11046958 4-(1,3-benzodioxol-5-yl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol

4-(1,3-benzodioxol-5-yl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B11046958
M. Wt: 428.5 g/mol
InChI Key: SMQROSWDFOCERK-UHFFFAOYSA-N
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Description

4-(1,3-BENZODIOXOL-5-YL)-5-{[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features multiple functional groups, including a benzodioxole, pyridyl, benzimidazole, triazole, and hydrosulfide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-BENZODIOXOL-5-YL)-5-{[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic synthesis. The process may start with the preparation of the benzimidazole and triazole intermediates, followed by their coupling with the benzodioxole and pyridyl groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrosulfide group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its multiple functional groups make it a versatile tool for investigating biological processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-BENZODIOXOL-5-YL)-5-{[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their biological activity, including antimicrobial and anticancer properties.

    Triazole derivatives: Commonly used in pharmaceuticals for their antifungal and antiviral activities.

    Pyridyl compounds: Often explored for their coordination chemistry and potential as ligands in metal complexes.

Uniqueness

What sets 4-(1,3-BENZODIOXOL-5-YL)-5-{[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-4H-

Properties

Molecular Formula

C22H16N6O2S

Molecular Weight

428.5 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H16N6O2S/c31-22-26-25-20(28(22)14-8-9-18-19(11-14)30-13-29-18)12-27-17-7-2-1-5-15(17)24-21(27)16-6-3-4-10-23-16/h1-11H,12-13H2,(H,26,31)

InChI Key

SMQROSWDFOCERK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=NNC3=S)CN4C5=CC=CC=C5N=C4C6=CC=CC=N6

Origin of Product

United States

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